![molecular formula C70H52BF24IrNOP- B3339731 (S,S)-(COD)Ir[Ph-SpinPHOX] CAS No. 1195511-59-1](/img/structure/B3339731.png)
(S,S)-(COD)Ir[Ph-SpinPHOX]
Overview
Description
The compound (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] is a chiral iridium complex. It is known for its high enantioselectivity in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] typically involves the following steps:
Ligand Synthesis: The chiral ligand [(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] is synthesized through a series of reactions starting from commercially available starting materials.
Complex Formation: The ligand is then reacted with (1,5-cyclooctadiene)iridium(I) chloride dimer in the presence of a base such as sodium methoxide to form the desired iridium complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis is likely to follow similar steps as the laboratory preparation, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] primarily undergoes the following types of reactions:
Asymmetric Hydrogenation: This compound is highly effective in the asymmetric hydrogenation of various unsaturated substrates, including alkenes, imines, and ketones.
Oxidative Addition and Reductive Elimination: As a transition metal complex, it can participate in oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles.
Common Reagents and Conditions
Hydrogenation Reactions: Common reagents include hydrogen gas and substrates with unsaturated bonds. Typical conditions involve mild temperatures and pressures.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under inert atmosphere conditions.
Major Products
The major products formed from reactions involving this compound are typically enantioenriched hydrogenated products, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
Chemistry
Catalysis: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, providing high enantioselectivity and yield.
Synthesis of Chiral Molecules: It is employed in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Synthesis: The enantioselective hydrogenation reactions catalyzed by this compound are crucial in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
Fine Chemicals Production: The compound is used in the production of fine chemicals, where high enantioselectivity is required.
Mechanism of Action
The mechanism of action of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] involves the following steps:
Coordination: The substrate coordinates to the iridium center.
Hydrogen Activation: Hydrogen gas is activated by the iridium complex, forming a hydride species.
Hydride Transfer: The hydride is transferred to the substrate, resulting in the formation of the hydrogenated product.
Comparison with Similar Compounds
Similar Compounds
(R,R)-(1,5-cyclooctadiene)iridium(I)[®-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine]: The enantiomer of the compound, used in similar applications but with opposite enantioselectivity.
(S,S)-(1,5-cyclooctadiene)rhodium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine]: A rhodium analog with similar catalytic properties but different reactivity and selectivity profiles.
Uniqueness
The uniqueness of (S,S)-(1,5-cyclooctadiene)iridium(I)[(S)-2-(diphenylphosphino)-1-(2,4,6-triisopropylphenyl)-1H-pyrrolo[1,2-a][1,4]benzodiazepine] lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of chiral molecules.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C30H28NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-23(13-5-1)27-22-32-29(31-27)26-18-10-20-30(26)21-11-19-28(30)33(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,27H,10-11,20-22H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;27-,30+;;/m.1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHRBCECCSCSN-KEHLOCKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)C6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H52BF24IrNOP- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1613.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


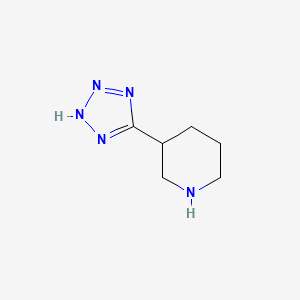
![(Acetonitrile)[2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate](/img/structure/B3339658.png)

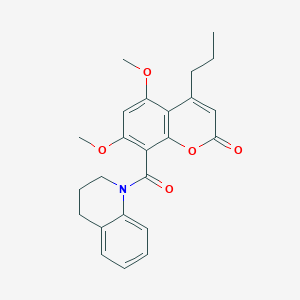
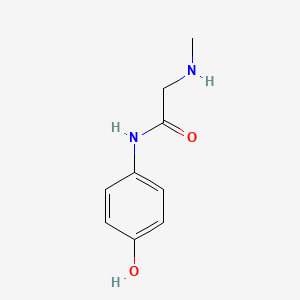
![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339702.png)
![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)
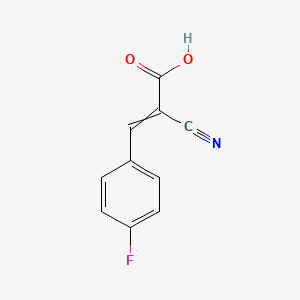
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)
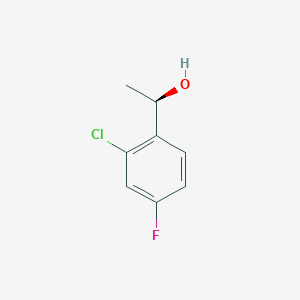
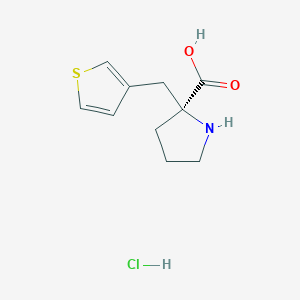
![3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid](/img/structure/B3339752.png)
